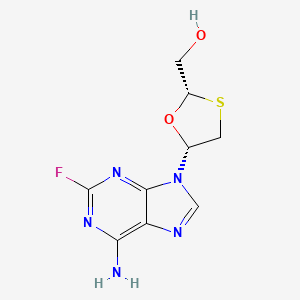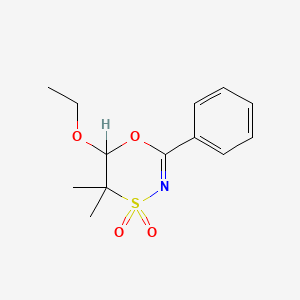
5,5-Dimethyl-4,4-dioxido-2-phenyl-5,6-dihydro-1,4,3-oxathiazin-6-yl ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-4,4-dioxido-2-phenyl-5,6-dihydro-1,4,3-oxathiazin-6-yl ethyl ether is a chemical compound that belongs to the class of oxathiazine derivatives This compound is characterized by its unique structure, which includes a phenyl group, a dioxido group, and an oxathiazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4,4-dioxido-2-phenyl-5,6-dihydro-1,4,3-oxathiazin-6-yl ethyl ether typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenyl-1,3-oxathiolane-2,2-dioxide with ethyl alcohol in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-4,4-dioxido-2-phenyl-5,6-dihydro-1,4,3-oxathiazin-6-yl ethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-4,4-dioxido-2-phenyl-5,6-dihydro-1,4,3-oxathiazin-6-yl ethyl ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-4,4-dioxido-2-phenyl-5,6-dihydro-1,4,3-oxathiazin-6-yl ethyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)-N,N-ditetradecylaniline
- N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline
Uniqueness
5,5-Dimethyl-4,4-dioxido-2-phenyl-5,6-dihydro-1,4,3-oxathiazin-6-yl ethyl ether is unique due to its specific structural features, such as the presence of both dioxido and oxathiazine groups
Propiedades
Número CAS |
38336-82-2 |
|---|---|
Fórmula molecular |
C13H17NO4S |
Peso molecular |
283.35 g/mol |
Nombre IUPAC |
6-ethoxy-5,5-dimethyl-2-phenyl-6H-1,4,3-oxathiazine 4,4-dioxide |
InChI |
InChI=1S/C13H17NO4S/c1-4-17-12-13(2,3)19(15,16)14-11(18-12)10-8-6-5-7-9-10/h5-9,12H,4H2,1-3H3 |
Clave InChI |
YYMXLISEUGEZGA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C(S(=O)(=O)N=C(O1)C2=CC=CC=C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



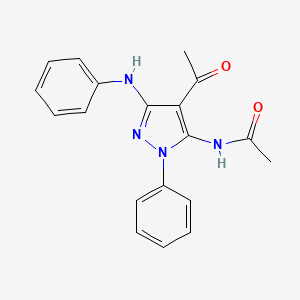
![[3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12800491.png)
![4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide](/img/structure/B12800492.png)

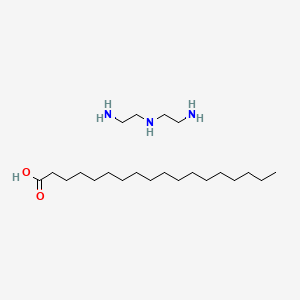
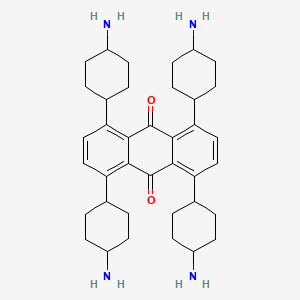
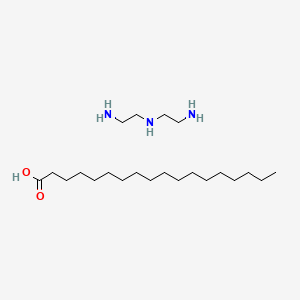

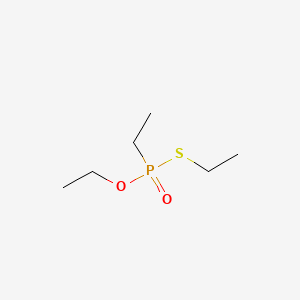
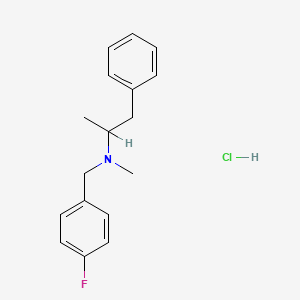

![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)
